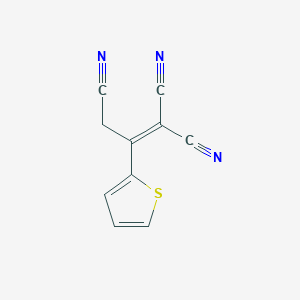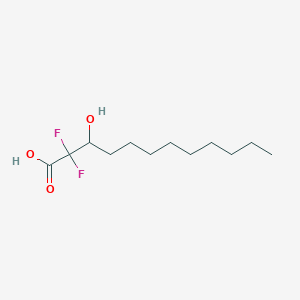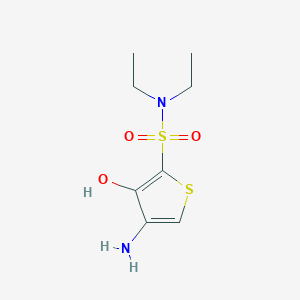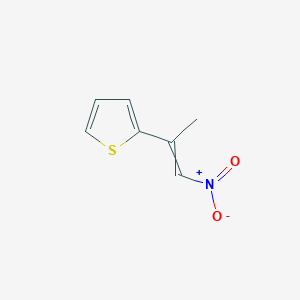![molecular formula C27H28N2 B14229548 3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole CAS No. 827015-69-0](/img/structure/B14229548.png)
3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative by reacting 2-methylphenylamine with formaldehyde and piperidine under controlled conditions.
Indole Formation: The next step involves the formation of the indole ring through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone.
Coupling Reaction: The final step involves coupling the piperidine derivative with the indole derivative using a suitable coupling reagent such as palladium-catalyzed Suzuki-Miyaura coupling.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of 3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .
Comparación Con Compuestos Similares
3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carboxylate: Known for its antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carboxylate: Studied for its anticancer properties.
N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide: Evaluated for its ability to inhibit tubulin polymerization.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
827015-69-0 |
|---|---|
Fórmula molecular |
C27H28N2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
3-[[4-(2-methylphenyl)piperidin-1-yl]methyl]-2-phenyl-1H-indole |
InChI |
InChI=1S/C27H28N2/c1-20-9-5-6-12-23(20)21-15-17-29(18-16-21)19-25-24-13-7-8-14-26(24)28-27(25)22-10-3-2-4-11-22/h2-14,21,28H,15-19H2,1H3 |
Clave InChI |
HXKKDKCFYZJEHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2CCN(CC2)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14229472.png)
![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B14229489.png)
![tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane](/img/structure/B14229491.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B14229495.png)

![3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14229511.png)


![6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14229521.png)
![5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B14229534.png)

![[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene](/img/structure/B14229545.png)
